N-(3-methylphenyl)piperidin-4-amine CAS number and properties
N-(3-methylphenyl)piperidin-4-amine CAS number and properties
An In-depth Technical Guide to N-(3-methylphenyl)piperidin-4-amine
Abstract
N-(3-methylphenyl)piperidin-4-amine is a substituted piperidine derivative that serves as a valuable scaffold and intermediate in synthetic and medicinal chemistry. The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] This guide provides a comprehensive technical overview of N-(3-methylphenyl)piperidin-4-amine, detailing its physicochemical properties, a robust synthetic methodology based on established chemical principles, its potential applications in drug discovery, and essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for laboratory and development purposes.
Physicochemical and Structural Profile
N-(3-methylphenyl)piperidin-4-amine is an organic compound characterized by a piperidine ring substituted at the 4-position with a 3-methylaniline group. This structure provides a combination of a basic aliphatic heterocycle and an aromatic amine, offering multiple points for further chemical modification.
| Property | Value | Source |
| CAS Number | 1178145-01-1 | |
| Molecular Formula | C₁₂H₁₈N₂ | [2] |
| Molecular Weight | 190.29 g/mol | |
| Synonym(s) | N-(3-methylphenyl)-4-piperidinamine | |
| Physical Form | Oil | |
| Predicted XlogP | 2.4 | [2] |
| InChI | 1S/C12H18N2/c1-10-3-2-4-12(9-10)14-11-5-7-13-8-6-11/h2-4,9,11,13-14H,5-8H2,1H3 | |
| InChIKey | JGBUGLFDHDBOOV-UHFFFAOYSA-N |
Synthesis and Mechanistic Rationale
The synthesis of N-aryl-4-aminopiperidines is most effectively achieved through reductive amination. This well-established and versatile reaction involves the condensation of an amine with a ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[3]
Experimental Protocol: Synthesis via Reductive Amination
This protocol outlines the synthesis of N-(3-methylphenyl)piperidin-4-amine from N-Boc-4-piperidone and 3-methylaniline, followed by deprotection. The use of a Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen prevents self-condensation and other side reactions, allowing for clean formation of the desired secondary amine.
Step 1: Reductive Amination
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To a round-bottom flask charged with N-Boc-4-piperidone (1.0 eq) and 3-methylaniline (1.1 eq), add dichloromethane (DCM) as the solvent.
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Stir the mixture at room temperature, and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The choice of NaBH(OAc)₃ is critical; it is a mild and selective reducing agent that effectively reduces the intermediate iminium ion without reducing the starting ketone, thus minimizing side reactions.
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Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, tert-butyl 4-((3-methylphenyl)amino)piperidine-1-carboxylate.
Step 2: Boc Deprotection
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Dissolve the crude product from Step 1 in a minimal amount of an appropriate solvent such as 1,4-dioxane or DCM.
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Add an excess of a strong acid, typically hydrochloric acid (4M HCl in dioxane) or trifluoroacetic acid (TFA). This step efficiently cleaves the acid-labile Boc group.
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Stir the mixture at room temperature for 2-4 hours.
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Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
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Neutralize the resulting salt with a base (e.g., 1M NaOH) and extract the free base product into an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, N-(3-methylphenyl)piperidin-4-amine. Purify further by column chromatography if necessary.
Synthesis Workflow Diagram
Caption: Synthetic pathway for N-(3-methylphenyl)piperidin-4-amine.
Applications in Research and Drug Development
The N-aryl-piperidin-4-amine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS), opioid receptors, and various kinases.[4] While specific biological activity for N-(3-methylphenyl)piperidin-4-amine is not extensively documented in public literature, its structure makes it an ideal starting point for library synthesis and lead optimization.
Its utility is highlighted by the fact that the closely related analogue, N-phenylpiperidin-4-amine (4-AP), is now regulated as a precursor chemical in some jurisdictions due to its use in the synthesis of fentanyl and its analogues.[5] This underscores the scaffold's established role in the synthesis of potent, biologically active molecules. For legitimate research, this compound serves as a critical building block for exploring new chemical space. For example, the piperidine nitrogen can be functionalized to modulate solubility and target engagement, while the free amino group can be acylated or alkylated to build out diverse chemical libraries.
Hypothesized Signaling Pathway Modulation
Derivatives of this scaffold could potentially modulate kinase signaling pathways, which are often dysregulated in cancer and inflammatory diseases. The structure could be elaborated to fit into the ATP-binding pocket of a target kinase, inhibiting its function.
Caption: Hypothesized inhibition of the Akt signaling pathway.
Safety, Handling, and Storage
As a research chemical, N-(3-methylphenyl)piperidin-4-amine requires careful handling. The available safety data indicates it is hazardous.
| Hazard Information | Details |
| GHS Pictograms | Corrosion, Exclamation mark |
| Signal Word | Danger |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage Recommendations
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[6]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage is at room temperature.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
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N-(3-methylphenyl)piperidin-4-amine (C12H18N2) . PubChemLite. [Link]
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4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine . PubChem. [Link]
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Cas 755699-91-3, 3-(4-METHYLPHENYL)PIPERIDINE . LookChem. [Link]
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4-(3-Methylphenyl)Piperidine Hydrochloride . AHH Chemical. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI. [Link]
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Synthesis of N-Substituted piperidines from piperidone . ResearchGate. [Link]
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Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists . ACS Publications. [Link]
- Method for preparing 4-amino-4-phenylpiperidines.
- Synthesis method of intermediate N-phenyl-4-piperidone.
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Seven Substances Including N-phenylpiperidin-4-amine Added to the Administration of Precursor Chemicals in China . ChemRadar. [Link]
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Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D . RSC Publishing. [Link]
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